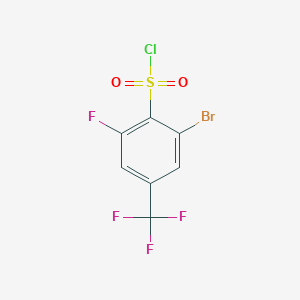

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride

描述

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H2BrClF4O2S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzenesulfonyl chloride core. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and functional groups.

属性

IUPAC Name |

2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4O2S/c8-4-1-3(7(11,12)13)2-5(10)6(4)16(9,14)15/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIOGIUZHWFGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as sulfonylating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent moisture and other contaminants from affecting the reaction .

Industrial Production Methods

On an industrial scale, the production of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride involves similar sulfonylation reactions but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

化学反应分析

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates.

Key Example :

-

Reaction with primary/secondary amines yields sulfonamide derivatives, critical in pharmaceutical synthesis.

Hydrolysis to Sulfonic Acid

The compound hydrolyzes in aqueous environments to form the corresponding sulfonic acid, especially under basic or acidic conditions:

Grignard and Cross-Coupling Reactions

The bromine substituent facilitates metal-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst, base (e.g., K₂CO₃).

-

Product : Biaryl derivatives with retention of the sulfonyl chloride group .

Kumada Coupling

-

Reagents : Grignard reagents (e.g., RMgX), Ni or Pd catalysts.

-

Example : Reaction with methylmagnesium bromide replaces bromine with a methyl group .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing CF₃ group directs incoming electrophiles to the meta position, while Br and F influence regioselectivity.

| Electrophile | Position of Substitution | Conditions |

|---|---|---|

| Nitronium ion | Meta to CF₃ | HNO₃/H₂SO₄, 0–5°C |

| Bromine | Ortho/para to Br or F | Br₂/FeBr₃, 25°C |

Reduction Reactions

The sulfonyl chloride can be reduced to a thiol or disulfide under specific conditions:

Etherification and Alkylation

The compound participates in SN2 reactions with alkoxide ions to form sulfonate esters:

Chlorination/Oxidation

The sulfonyl chloride group can act as an oxidizing agent in certain contexts:

-

Example : Converts thiols to disulfides via sulfenyl chloride intermediates.

Comparative Reactivity Table

科学研究应用

Synthetic Applications in Organic Chemistry

1.1. Coupling Reactions

One of the primary applications of 2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is as a coupling partner in palladium-catalyzed cross-coupling reactions. These reactions are crucial for constructing complex organic molecules. The compound can participate in:

- Suzuki Coupling : It has been effectively utilized in Suzuki-Miyaura reactions, allowing for the formation of biaryl compounds. The presence of the trifluoromethyl group enhances the electron-withdrawing properties, facilitating the reaction conditions necessary for successful coupling with boronic acids.

- Stille Coupling : Similarly, it serves as a reactant in Stille coupling reactions, where it couples with organotin reagents to form new carbon-carbon bonds, thus expanding the diversity of synthetic pathways available to chemists .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Coupling with boronic acids | 80-90 |

| Stille Coupling | Coupling with organotin reagents | 75-85 |

1.2. Synthesis of Pharmaceuticals

The compound is also a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique electronic properties and structural features make it suitable for creating biologically active molecules. For example:

- Anticancer Agents : Research has shown that derivatives of 2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride exhibit potent anticancer activity. By modifying the sulfonyl chloride group, researchers can create compounds that selectively target cancer cells while minimizing effects on healthy cells .

- Antimicrobial Compounds : The compound has been employed in synthesizing novel antimicrobial agents that demonstrate efficacy against resistant strains of bacteria .

Agricultural Applications

2.1. Herbicide Development

The synthesis of herbicides is another significant application area for 2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride. It serves as an important precursor in developing selective herbicides that target specific weed species without harming crops:

- Mechanism of Action : The compound acts by inhibiting key metabolic pathways in target plants, leading to their selective death while allowing crops to thrive .

2.2. Insecticides

In addition to herbicides, this compound is being explored for its potential use in developing insecticides that are effective against agricultural pests:

- Efficacy Studies : Preliminary studies indicate that formulations containing derivatives of this sulfonyl chloride show promising results in controlling pest populations while exhibiting low toxicity to non-target organisms .

Case Studies and Research Findings

Several studies have documented the successful application of 2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride:

- Study on Anticancer Activity : A recent study published in a peer-reviewed journal demonstrated that modifications to the sulfonyl chloride group led to increased potency against breast cancer cell lines, highlighting its potential as a lead compound for drug development .

- Herbicide Synthesis : Research conducted by agricultural chemists showed that derivatives synthesized from this sulfonyl chloride exhibited greater selectivity and efficacy compared to existing herbicides on the market, suggesting a viable pathway for developing new agricultural products .

- Palladium-Catalyzed Reactions : A series of experiments confirmed the effectiveness of this compound as a coupling agent in various palladium-catalyzed reactions, achieving high yields and demonstrating its utility in synthetic organic chemistry .

作用机制

The mechanism of action of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various sulfonyl derivatives. The bromine and fluorine substituents on the benzene ring can also influence the reactivity and selectivity of the compound in electrophilic aromatic substitution reactions .

相似化合物的比较

Similar Compounds

- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

- 4-(Trifluoromethyl)benzenesulfonyl chloride

- 2,3,4-Trifluorobenzenesulfonyl chloride

Uniqueness

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic applications where specific reactivity patterns are desired .

生物活性

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The compound's structure is characterized by:

- Bromine (Br) and Fluorine (F) substituents which enhance its reactivity.

- A trifluoromethyl group (CF3) that contributes to its lipophilicity and potential biological activity.

- A sulfonyl chloride functional group that is known for its ability to form covalent bonds with nucleophiles, making it useful in various chemical reactions.

Antimicrobial Activity

Research indicates that compounds similar to 2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride exhibit significant antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Studies

A study on benzenesulfonate derivatives revealed that some compounds showed high activity against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. The MIC values for these compounds ranged from 0.39 to 3.12 mg/L, indicating potent antibacterial effects. Notably, the presence of halogen substituents like fluorine or chlorine at specific positions on the benzene ring was correlated with enhanced antimicrobial potency .

| Compound | MIC (mg/L) | Activity Against |

|---|---|---|

| 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | TBD | MSSA, MRSA |

| Linezolid | 1 | MSSA |

| Linezolid | 2 | MRSA |

The mechanism through which 2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride exerts its biological effects is primarily through:

- Inhibition of Enzymes : The sulfonyl chloride group can react with nucleophilic sites on bacterial enzymes, leading to inhibition.

- Binding to Bacterial Receptors : This compound may bind to specific receptors on bacterial cell membranes, disrupting normal cellular functions.

Case Studies

- Antibacterial Efficacy : A series of synthesized benzenesulfonate derivatives were assessed for their antibacterial activity. Compounds with trifluoromethyl groups demonstrated enhanced efficacy against Staphylococcus aureus, showcasing the importance of structural modifications in developing effective antibacterial agents .

- Cytotoxicity Assessments : The cytotoxicity of these compounds was evaluated against human lung fibroblast cells (MRC-5). The results indicated that while the MIC values were low, the cytotoxicity limits were significantly higher, suggesting a favorable therapeutic index for these compounds .

常见问题

Q. Q1. What are the primary synthetic routes for preparing 2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride, and how do reaction conditions influence yield?

A1. The synthesis typically involves chlorosulfonation of a substituted benzene precursor. For example, analogous compounds like m-trifluoromethylbenzenesulfonyl chloride are synthesized via chlorosulfonic acid treatment followed by thionyl chloride (SOCl₂) to activate the sulfonic acid intermediate . Key factors include:

- Temperature control : Excessive heat may lead to decomposition of the sulfonyl chloride group.

- Electrophilic substitution : The bromo and fluoro substituents direct sulfonation to the para position, while the trifluoromethyl group enhances electrophilicity .

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) is critical to isolate the product with >95% purity .

Q. Q2. How can researchers confirm the identity and purity of this compound post-synthesis?

A2. Standard characterization methods include:

- NMR spectroscopy : ¹⁹F NMR (for trifluoromethyl and fluoro groups) and ¹H/¹³C NMR to confirm substitution patterns .

- Mass spectrometry (LC-MS/HRMS) : To verify molecular weight (e.g., observed [M+H]⁺ at m/z 323.508 for the bromo-trifluoromethyl analog) .

- Elemental analysis : Confirm stoichiometry of Br, F, and S atoms.

- HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. What challenges arise in regioselective functionalization of this compound for sulfonamide synthesis, and how can they be mitigated?

A3. The electron-withdrawing groups (Br, F, CF₃) create a highly electrophilic sulfonyl chloride, but steric hindrance may reduce reactivity. Strategies include:

- Nucleophile selection : Use bulky amines (e.g., tert-butylamine*) to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity without hydrolyzing the sulfonyl chloride .

- Temperature modulation : Reactions at 0–5°C reduce hydrolysis risk while maintaining reactivity .

Q. Q4. How do contradictory data on the stability of this compound in aqueous media inform experimental design?

A4. While sulfonyl chlorides are generally moisture-sensitive, the trifluoromethyl group may stabilize the intermediate via inductive effects. Contradictory reports suggest:

- Short-term stability : Limited stability in wet solvents (e.g., THF with trace H₂O), necessitating anhydrous conditions .

- Hydrolysis pathways : Hydrolysis to sulfonic acid can occur within hours at RT, but kinetic studies using in situ IR spectroscopy show delayed decomposition in fluorinated solvents (e.g., HFIP) .

- Mitigation : Use molecular sieves or inert-atmosphere techniques (glovebox) for long-term storage .

Q. Q5. What computational methods are used to predict reactivity in cross-coupling reactions involving this compound?

A5. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : The sulfonyl chloride’s LUMO energy correlates with reactivity toward nucleophiles .

- Substituent effects : Fluorine’s ortho-directing influence vs. bromine’s meta/para effects in Suzuki-Miyaura couplings .

- Solvent interactions : COSMO-RS simulations predict solvation effects in DCM vs. acetonitrile .

Methodological and Safety Considerations

Q. Q6. What safety protocols are critical when handling this compound, given its lachrymatory and corrosive properties?

A6. Essential precautions include:

- Personal protective equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats .

- Ventilation : Use fume hoods with >100 ft/min airflow to prevent vapor exposure .

- Spill management : Neutralize spills with sodium bicarbonate (NaHCO₃) to convert sulfonyl chloride to less hazardous sulfonate .

Q. Q7. How can researchers optimize catalytic applications of this compound in asymmetric synthesis?

A7. The sulfonyl group acts as a chiral auxiliary or directing group. Case studies suggest:

Q. Q8. What are the limitations of using this compound in biological assays, and how are they addressed?

A8. Challenges include:

- Membrane permeability : The sulfonyl chloride’s polarity limits cellular uptake. Prodrug strategies (e.g., esterification) improve bioavailability .

- Off-target reactivity : Thiol-containing biomolecules (e.g., glutathione) may quench activity. Use LC-MS/MS to track adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。